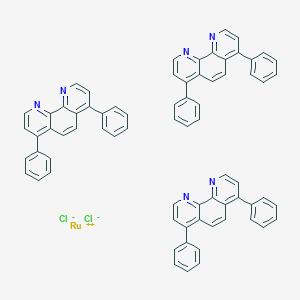

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Descripción

Propiedades

IUPAC Name |

dichlororuthenium;4,7-diphenyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZWFYFFTOHWQP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2N6Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578287 |

Source

|

| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1169.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-88-3 |

Source

|

| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, often abbreviated as [Ru(dpp)₃]Cl₂. This ruthenium complex is a significant compound in various research fields, particularly as a luminescent probe for oxygen sensing due to the quenching of its fluorescence by molecular oxygen.[1] This document outlines a contemporary microwave-assisted synthesis protocol, offering a more efficient alternative to traditional heating methods.

Core Synthesis and Purification

The synthesis of [Ru(dpp)₃]Cl₂ involves the reaction of a ruthenium(III) salt with the ligand, 4,7-diphenyl-1,10-phenanthroline (also known as bathophenanthroline), in a suitable solvent system. Microwave irradiation has been shown to significantly reduce reaction times.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a modified method based on the work of Watts and Crosby.[1]

1. Reagent Preparation:

-

In a suitable reaction vessel, combine 104 mg of ruthenium(III) chloride (RuCl₃) with 0.25 mL of deionized water and 3 mL of ethylene glycol.[1]

2. Dissolution:

-

Heat the mixture to 120 °C to dissolve the ruthenium salt completely.[1]

3. Ligand Addition and Reaction:

-

To the heated solution, add 500 mg of 4,7-diphenyl-1,10-phenanthroline.[1]

-

Irradiate the reaction mixture in a microwave reactor for 5 minutes.[1]

4. Initial Purification (Work-up):

-

After the reaction, allow the mixture to cool to room temperature.[1]

-

Add 30 mL of chloroform to the cooled product and mix thoroughly.[1]

-

Wash the organic layer with 40 mL of a saturated sodium chloride (NaCl) solution.[1]

-

Separate the organic layer containing the product.

5. Final Purification and Isolation:

-

Evaporate the chloroform from the organic layer to obtain the crude product.

-

Recrystallize the residue from an ethanol:water (2:1) mixture to yield the purified this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the microwave-assisted synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Ruthenium(III) chloride (RuCl₃) | 104 mg | [1] |

| 4,7-diphenyl-1,10-phenanthroline | 500 mg | [1] |

| Water (H₂O) | 0.25 mL | [1] |

| Ethylene glycol | 3 mL | [1] |

| Reaction Conditions | ||

| Dissolution Temperature | 120 °C | [1] |

| Microwave Irradiation Time | 5 minutes | [1] |

| Purification Solvents | ||

| Chloroform | 30 mL | [1] |

| Saturated Sodium Chloride Solution | 40 mL | [1] |

| Recrystallization Solvent | Ethanol:Water (2:1) | [1] |

| Yield and Analysis | ||

| Product Mass | 475 mg | [1] |

| Elemental Analysis (Calculated for C₇₂H₄₈Cl₂N₆Ru·5H₂O) | C, 68.67%; H, 4.64%; N, 6.67% | [1] |

| Elemental Analysis (Found) | C, 65.90%; H, 4.25%; N, 6.10% | [1] |

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

References

A Technical Guide to the Photophysical Properties of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride [Ru(dpp)₃Cl₂]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly abbreviated as [Ru(dpp)₃]Cl₂, is a metal-ligand complex renowned for its robust photophysical properties. It exhibits strong absorption in the visible spectrum and a prominent, long-lived luminescence that is highly sensitive to the presence of molecular oxygen. This sensitivity, governed by a dynamic quenching mechanism, makes [Ru(dpp)₃]Cl₂ an invaluable tool for a wide range of applications, from developing optical oxygen sensors to probing hypoxic microenvironments in biological systems, a critical area of research in oncology and drug development. This guide provides a comprehensive overview of its core photophysical characteristics, the experimental protocols used for their determination, and the underlying mechanisms that drive its utility.

Core Photophysical Properties

[Ru(dpp)₃]Cl₂ is characterized by a metal-to-ligand charge-transfer (MLCT) transition. Upon absorption of a photon, an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the diphenylphenanthroline ligands. The subsequent decay from this excited state back to the ground state is responsible for its strong luminescence (phosphorescence).

Absorption and Emission Spectra

The complex absorbs strongly in the blue-green region of the visible spectrum and emits in the orange-red region, a large Stokes shift that simplifies optical measurements by minimizing self-absorption and scattered excitation light.

Quantitative Photophysical Parameters

The luminescence quantum yield and excited-state lifetime are highly dependent on the environment, particularly the concentration of molecular oxygen, which acts as an efficient quencher.

| Property | Condition | Value | Reference |

| Luminescence Quantum Yield (Φ) | In N₂ (deoxygenated) | 66.65 ± 2.43% | [5][6] |

| In O₂ (oxygenated) | 49.80 ± 3.14% | [5][6] | |

| Excited-State Lifetime (τ) | Deoxygenated | ~5.4 µs | [5][6] |

| Range | Up to 5.5 µs | [7] |

Note: The values presented are for [Ru(dpp)₃]Cl₂ embedded within a nano polymeric sensor matrix, which provides a protective environment. Lifetimes in solution can vary based on solvent and temperature.

Mechanism of Action: Oxygen Quenching

The primary application of [Ru(dpp)₃]Cl₂ as a sensor is predicated on the quenching of its luminescence by molecular oxygen. This is a dynamic quenching process where molecular oxygen, a triplet in its ground state, interacts with the excited-state [Ru(dpp)₃]²⁺* complex. This interaction leads to non-radiative decay of the ruthenium complex back to its ground state and the formation of highly reactive singlet oxygen (¹O₂).[8]

This relationship is described by the Stern-Volmer equation:

(I₀ / I) = (τ₀ / τ) = 1 + Kₛᵥ[O₂]

Where:

-

I₀ and τ₀ are the luminescence intensity and lifetime in the absence of oxygen.

-

I and τ are the luminescence intensity and lifetime in the presence of oxygen.

-

Kₛᵥ is the Stern-Volmer quenching constant.

-

[O₂] is the concentration of oxygen.

This linear relationship allows for the quantitative determination of oxygen concentration by measuring changes in either luminescence intensity or lifetime.[4][7]

Caption: Mechanism of oxygen quenching of excited-state [Ru(dpp)₃]²⁺*.

Experimental Protocols

Accurate characterization of [Ru(dpp)₃]Cl₂ photophysics requires standardized experimental procedures.

Sample Preparation

[Ru(dpp)₃]Cl₂ is soluble in alcohol and dimethylformamide (DMF) but is considered insoluble in water.[2][9] For biological applications, it is often encapsulated in matrices or nanoparticles to improve aqueous compatibility and cellular uptake.[5][6] Stock solutions should be stored protected from light.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity. Methodology:

-

Prepare a series of dilutions of [Ru(dpp)₃]Cl₂ in a suitable solvent (e.g., ethanol or DMF).

-

Use a dual-beam UV-Vis spectrophotometer, with the solvent as a reference.

-

Scan a wavelength range from approximately 300 nm to 600 nm.

-

Record the absorbance at the maximum absorption wavelength (~455 nm).

-

Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the cuvette path length.

Steady-State Luminescence Spectroscopy

Objective: To determine the emission spectrum. Methodology:

-

Prepare a dilute solution of the complex to avoid inner-filter effects.

-

Use a fluorometer or spectrofluorometer.

-

Set the excitation wavelength to the absorption maximum (~455 nm) or another suitable wavelength (e.g., 405 nm).[10]

-

Scan the emission spectrum over a range from approximately 550 nm to 750 nm.

-

To study oxygen effects, the sample can be purged with nitrogen or argon (deoxygenated) or with air/oxygen (oxygenated) prior to and during measurement.

Caption: A typical experimental workflow for measuring a luminescence spectrum.

Quantum Yield Determination (Relative Method)

Objective: To quantify the efficiency of luminescence. Methodology:

-

Select a suitable standard with a known quantum yield (Φ_std) that absorbs at the same excitation wavelength, such as [Ru(bpy)₃]Cl₂.

-

Prepare solutions of both the standard and the [Ru(dpp)₃]Cl₂ sample with absorbance values below 0.05 at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated emission spectrum for both the sample and the standard.

-

Calculate the quantum yield (Φ_sample) using the following equation[11]:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Excited-State Lifetime Measurement

Objective: To measure the decay kinetics of the excited state. Methodology:

-

Use a time-resolved spectroscopy technique, such as Time-Correlated Single Photon Counting (TCSPC) or laser flash photolysis.

-

Excite the sample with a short-pulsed light source (e.g., a nitrogen laser or a pulsed diode laser).[7]

-

Record the luminescence decay as a function of time following the excitation pulse.

-

Fit the decay curve to an exponential function (or multi-exponential function if the decay is complex) to extract the lifetime (τ).

Applications in Drug Development and Research

The unique photophysical properties of [Ru(dpp)₃]Cl₂ make it a powerful tool for biological research and pharmaceutical development.

-

Oxygen Sensing: Its primary application is the measurement of dissolved or gaseous oxygen. It is used to create optical sensors (optodes) and to image oxygen distribution in tissues and cell cultures.[1][10] This is critical for studying the tumor microenvironment, where hypoxia is a key factor in cancer progression and resistance to therapy.[5][6]

-

Cellular Imaging: As a luminescent probe, it can be used for imaging cells. Its long lifetime allows for time-gated imaging, which reduces background fluorescence and improves signal-to-noise ratio.

-

Photosensitizer for Photodynamic Therapy (PDT): The energy transfer from excited [Ru(dpp)₃]²⁺* to molecular oxygen generates cytotoxic singlet oxygen.[8] This property is being explored for PDT applications, where the complex is delivered to a target tissue (e.g., a tumor) and then irradiated with light to induce localized cell death.

Caption: Key applications of [Ru(dpp)₃]Cl₂ in research and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. TRIS(4,7-DIPHENYL-1,10-PHENANTHROLINE)RUTHENIUM (II) DICHLORIDE | 36309-88-3 [chemicalbook.com]

- 3. [Ru(dpp)3]Cl2 (Luminescent oxygen sensor) 氧指示探针(金标产品,享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]

- 4. A MnO2–[Ru(dpp)3]Cl2 system for colorimetric and fluorimetric dual-readout detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 8. A Water-Soluble Luminescence Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Fisher Scientific [fishersci.ca]

- 10. engr.colostate.edu [engr.colostate.edu]

- 11. rsc.org [rsc.org]

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride CAS number

An In-depth Technical Guide to Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride for Researchers and Drug Development Professionals

Introduction

This compound, often abbreviated as [Ru(dpp)₃]Cl₂, is a coordination complex that has garnered significant attention in various scientific fields. It is particularly valued for its unique photophysical properties, most notably its strong luminescence that is subject to quenching by molecular oxygen.[1] This characteristic makes it an invaluable tool for researchers, scientists, and drug development professionals. Its primary application is as a highly sensitive probe for the detection and quantification of oxygen in diverse environments, from chemical sensors to biological systems.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its utility in research and pharmaceutical development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 36309-88-3 | [1][4] |

| Synonyms | Ru(ddp), [Ru(dpp)₃]Cl₂ | [1][5] |

| Molecular Formula | C₇₂H₄₈N₆Ru·2Cl | [1] |

| Molecular Weight | 1169.17 g/mol | [3] |

| Appearance | Red crystalline solid | |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml). Insoluble in water. | [1][6] |

Spectroscopic and Photophysical Properties

The utility of [Ru(dpp)₃]Cl₂ as a probe is rooted in its distinct spectroscopic and photophysical characteristics. The complex absorbs light in the visible range and emits a strong orange-red luminescence. This emission is dynamically quenched by molecular oxygen, allowing for quantitative oxygen measurements based on changes in luminescence intensity or lifetime.[1]

| Property | Value | Reference |

| Absorption Maximum (λ_max_) | 455 nm | [1] |

| Emission Maximum (λ_max_) | 613 nm | [1] |

| Excited State | Metal-to-Ligand Charge Transfer (MLCT) | [7][8] |

| Luminescence Lifetime | Long-lived, enabling phase fluoremetry measurements. | [9] |

| Quenching Mechanism | Dynamic quenching by molecular oxygen. | [1] |

Core Principle: Luminescence Quenching by Oxygen

The primary mechanism of action for [Ru(dpp)₃]Cl₂ as an oxygen sensor is based on the principle of dynamic luminescence quenching. Upon excitation by a photon (typically from a blue light source), the ruthenium complex is promoted to an excited triplet state. In the absence of oxygen, this excited state relaxes back to the ground state by emitting a photon, resulting in observable luminescence. However, if molecular oxygen is present, it can collide with the excited complex and accept the energy in a non-radiative process, returning the complex to its ground state without the emission of light. This process reduces the observed luminescence intensity and shortens the luminescence lifetime in a manner that is directly proportional to the oxygen concentration.

Caption: Mechanism of luminescence quenching of [Ru(dpp)₃]²⁺ by molecular oxygen.

Experimental Protocols

Synthesis of [Ru(dpp)₃]Cl₂

A modified microwave-assisted synthesis provides an efficient route to prepare the complex.[5] This protocol is adapted from the method of Watts and Crosby.

Materials:

-

Ruthenium(III) chloride (RuCl₃)

-

4,7-diphenyl-1,10-phenanthroline

-

Ethylene glycol

-

Deionized water

-

Chloroform

-

Saturated sodium chloride solution

-

Microwave reactor

Procedure:

-

Mix 104 mg of RuCl₃ with 0.25 mL of water and 3 mL of ethylene glycol in a microwave reactor vessel.

-

Heat the mixture to 120 °C to dissolve the salt.

-

Add 500 mg of 4,7-diphenyl-1,10-phenanthroline to the solution.

-

Irradiate the mixture in a microwave reactor for 5 minutes.

-

Allow the reaction product to cool to room temperature.

-

Mix the cooled product with 30 mL of chloroform.

-

Wash the chloroform solution with 40 mL of a saturated sodium chloride solution to purify the product.

-

The final product can be isolated from the organic phase.

Microbial Detection in Pharmaceutical Products via Fluorescent Optical Respirometry (FOR)

This protocol outlines the use of [Ru(dpp)₃]Cl₂ to detect and quantify viable aerobic microorganisms in pharmaceutical products.[5][10] The method relies on the consumption of oxygen by metabolically active microorganisms, which is measured as a change in the sensor's fluorescence.[5][11]

Materials:

-

[Ru(dpp)₃]Cl₂ biosensor-coated 96-well microtiter plates.

-

Pharmaceutical product sample (sterile or non-sterile).

-

Microbial culture for positive controls.

-

Sterile growth medium (e.g., Tryptic Soy Broth).

-

Fluorescence plate reader capable of time-resolved measurements.

Procedure:

-

Preparation: Add the pharmaceutical product sample to the wells of the [Ru(dpp)₃]Cl₂-coated microtiter plate. For non-liquid products, dissolve or suspend them in a suitable sterile diluent.

-

Inoculation (for testing antimicrobial properties): For specific tests, inoculate the wells with a known concentration of microorganisms.

-

Sealing: Seal the wells to create a closed environment.

-

Measurement: Place the microtiter plate in a fluorescence plate reader. Measure the fluorescence intensity in each well at regular intervals.

-

Data Analysis: Monitor the fluorescence intensity over time. A decrease in fluorescence indicates oxygen consumption by viable microorganisms. The rate of fluorescence change is proportional to the metabolic rate and number of viable cells.[5]

Caption: Experimental workflow for microbial detection using FOR with [Ru(dpp)₃]²⁺.

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in several areas relevant to drug development and biomedical research.

-

Microbial Contamination Testing: As detailed in the FOR protocol, the complex allows for rapid, real-time detection of microbial growth in both sterile and non-sterile pharmaceutical products.[5][10] This significantly shortens the time required for quality control testing compared to traditional plating methods.[11]

-

Antimicrobial Efficacy Studies: The FOR method can be used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and to study the effects of sub-inhibitory concentrations on microbial metabolism.[5]

-

Tumor Hypoxia and Tissue Oxygenation: The probe is used to measure oxygen flux and distribution in tissues.[1] This is critical in oncology research, as tumor hypoxia is a key factor in cancer progression and resistance to therapy. Imaging oxygen levels can help in evaluating the efficacy of drugs designed to target hypoxic tumor environments.

-

Cellular Metabolism Research: By measuring oxygen consumption rates, researchers can study cellular respiration and metabolic activity under various conditions, such as after treatment with a developmental drug.

-

Biosensor Development: The complex is a foundational component in the development of fiber optic and sol-gel-based oxygen sensors for a wide range of biological and chemical applications.[2][12]

Conclusion

This compound is more than just a chemical compound; it is an enabling technology for researchers and developers. Its high sensitivity to oxygen and robust photophysical properties provide a powerful analytical tool for applications ranging from pharmaceutical quality control to fundamental cancer research. The detailed protocols and understanding of its functional mechanism presented in this guide offer a solid foundation for its effective implementation in the laboratory.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. selleckchem.com [selleckchem.com]

- 4. TRIS(4,7-DIPHENYL-1,10-PHENANTHROLINE)RUTHENIUM (II) DICHLORIDE | 36309-88-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. engr.colostate.edu [engr.colostate.edu]

- 10. Application of tris-(4,7-Diphenyl-1,10 phenanthroline)ruthenium(II) Dichloride to Detection of Microorganisms in Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. [PDF] Synthesis of tris (4,7 -diphenyl -1,10 -phenanthroline )ruthenium (II) complexes possessing a linker arm for use in sol-gel-based optical oxygen sensor | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Excitation and Emission Spectra of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride ([Ru(dpp)3]Cl2)

This compound, commonly abbreviated as [Ru(dpp)3]Cl2, is a coordination complex renowned for its significant photophysical properties. Its strong luminescence, long excited-state lifetime, and high quantum yield make it a valuable tool in various scientific domains, particularly as a molecular probe for oxygen sensing in biological and chemical systems.[1][2][3][4] This technical guide provides a comprehensive overview of the core spectroscopic characteristics of [Ru(dpp)3]Cl2, detailed experimental protocols for their measurement, and the fundamental principles governing its light-emitting behavior.

Core Photophysical Properties

The optical properties of [Ru(dpp)3]Cl2 are dominated by a process known as metal-to-ligand charge transfer (MLCT). Upon absorption of a photon in the visible range (typically blue-green light), an electron is promoted from a metal-centered d-orbital to a π* orbital localized on one of the diphenylphenanthroline ligands.[5] This excited state can then relax back to the ground state, releasing the absorbed energy as a photon of light (luminescence).

Excitation and Emission Spectra: The complex exhibits a strong, broad absorption band in the visible region, with a maximum absorption wavelength (λmax) around 455 nm.[4] Following excitation, it displays a significant Stokes shift, with a strong emission peak observed at approximately 613-625 nm.[4][6] This emission is technically phosphorescence, resulting from a long-lived triplet MLCT state, which is a key characteristic of many ruthenium polypyridyl complexes.[7]

A critical feature of [Ru(dpp)3]Cl2 is the sensitivity of its luminescence to molecular oxygen. Oxygen can interact with the complex in its excited state, leading to non-radiative de-excitation, a process known as dynamic quenching.[1] This property is the basis for its widespread use as an optical oxygen sensor; as oxygen concentration increases, the luminescence intensity and lifetime of the complex decrease.[1][4]

Quantitative Data Summary

The photophysical parameters of [Ru(dpp)3]Cl2 can vary depending on the solvent, temperature, and presence of quenchers like oxygen. The table below summarizes typical values reported in the literature.

| Photophysical Parameter | Value | Conditions / Notes | Source |

| Max. Excitation Wavelength (λex,max) | ~455 nm, ~465 nm | In solution | [3][4] |

| Max. Emission Wavelength (λem,max) | ~613 nm - 625 nm | In solution, dependent on environment | [4][6] |

| Excited-State Lifetime (τ) | ~5.34 µs - 5.4 µs | In deoxygenated environments | [2][3][8] |

| Quantum Yield (Φ) | Up to 66.65% | In N2 (deoxygenated) environment | [2] |

| Quantum Yield (Φ) | ~49.80% | In O2 (aerated) environment | [2] |

Experimental Protocols

Accurate measurement of the excitation and emission spectra is crucial for the application of [Ru(dpp)3]Cl2. Below are detailed methodologies for these key experiments.

A. Instrumentation:

-

Spectrofluorometer: A fluorescence spectrophotometer is the primary instrument required.[6] Key components include:

-

An excitation source, typically a high-intensity Xenon lamp.[6]

-

Two monochromators (one for excitation, one for emission) to select specific wavelengths.[9]

-

A sample holder, often thermostatted to maintain a constant temperature (e.g., 25 °C).[6][9]

-

A detector, commonly a photomultiplier tube (PMT), to measure the emitted light.[10]

-

-

Cuvettes: Standard 1 cm path length quartz or glass cuvettes are used for liquid samples.[6][9]

B. Sample Preparation:

-

Solvent Selection: Choose a suitable solvent in which the complex is soluble and stable. Ethylene glycol is a common choice.[8] For biological applications, buffer solutions such as citrate buffer may be used.[6]

-

Concentration: Prepare a dilute solution of [Ru(dpp)3]Cl2. A concentration of approximately 10 µM is often suitable.[8] The absorbance of the solution at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

-

Deoxygenation (for lifetime and quantum yield measurements): To measure the intrinsic properties of the complex without quenching, the sample solution must be deoxygenated. This is typically achieved by bubbling an inert gas, such as high-purity nitrogen (N2) or argon (Ar), through the solution for 15-20 minutes prior to and during the measurement.[10]

C. Measurement of the Emission Spectrum:

-

Place the cuvette containing the [Ru(dpp)3]Cl2 solution into the spectrofluorometer.

-

Set the excitation monochromator to the wavelength of maximum absorption (e.g., 455 nm).[4] Other excitation wavelengths, such as 535 nm, have also been used effectively.[6]

-

Set the excitation and emission slit widths. A width of 5 nm is a common starting point, which can be adjusted to balance spectral resolution and signal-to-noise ratio.[9]

-

Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 550 nm to 750 nm).

-

Record the luminescence intensity as a function of the emission wavelength. The resulting plot is the emission spectrum.

D. Measurement of the Excitation Spectrum:

-

Place the cuvette containing the [Ru(dpp)3]Cl2 solution into the spectrofluorometer.

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 615 nm or 625 nm).[6]

-

Set the appropriate slit widths for both monochromators.

-

Scan the excitation monochromator across a wavelength range shorter than the emission wavelength (e.g., 350 nm to 600 nm).

-

Record the luminescence intensity as a function of the excitation wavelength. The resulting plot, once corrected for the lamp's spectral output, corresponds to the absorption spectrum.

Visualizations: Diagrams and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Jablonski diagram illustrating the electronic transitions in [Ru(dpp)3]Cl2.

Caption: Workflow for obtaining excitation and emission spectra of [Ru(dpp)3]Cl2.

References

- 1. researchgate.net [researchgate.net]

- 2. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. engr.colostate.edu [engr.colostate.edu]

- 4. <NBS5801> [Ru(dpp)3]Cl2 (Luminescent oxygen sensor) 氧指示探针上海诺宁生物科技有限公司 [noninbio.com]

- 5. researchgate.net [researchgate.net]

- 6. A MnO2–[Ru(dpp)3]Cl2 system for colorimetric and fluorimetric dual-readout detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. mdpi.com [mdpi.com]

- 10. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

In-Depth Technical Guide: Molar Absorptivity of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following table summarizes the available spectroscopic information for Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride. For comparative purposes, the molar absorptivity of the well-characterized, structurally related compound Tris(2,2'-bipyridine)ruthenium(II) chloride is also included.

| Compound | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent |

| This compound | ~455-464 nm | Data not available in literature | Various |

| Tris(2,2'-bipyridine)ruthenium(II) chloride | 452 nm | 14,600 M⁻¹cm⁻¹ | Water |

Note: The absorption maximum for this compound is consistently reported in the range of 455-464 nm across various commercial supplier technical data sheets. The molar absorptivity, however, is not explicitly stated in the available scientific literature. The value for Tris(2,2'-bipyridine)ruthenium(II) chloride is provided as a reference point for a similar ruthenium(II) polypyridyl complex.

Experimental Protocol for Molar Absorptivity Determination

This section details a standard operating procedure for the precise determination of the molar absorptivity of this compound using UV-Vis spectrophotometry.

1. Materials and Reagents:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water, depending on solubility and experimental requirements)

-

Volumetric flasks (Class A)

-

Analytical balance (± 0.0001 g accuracy)

-

Calibrated micropipettes

-

Quartz cuvettes (1 cm path length)

2. Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Quantitatively transfer the weighed compound into a volumetric flask of an appropriate volume.

-

Dissolve the compound in the chosen spectroscopic grade solvent and fill the flask to the calibration mark.

-

Calculate the exact molar concentration of the stock solution.

3. Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to prepare at least five different concentrations of the compound.

-

Use calibrated micropipettes and volumetric flasks to ensure accuracy in dilutions.

-

The concentration range should be chosen such that the absorbance values fall within the linear dynamic range of the spectrophotometer (typically 0.1 to 1.0).

4. UV-Vis Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer's recommended time.

-

Set the wavelength range to scan from approximately 300 nm to 700 nm to identify the absorption maximum (λmax).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared solutions at the determined λmax.

-

Ensure that the cuvette is clean and properly aligned in the sample holder for each measurement.

5. Data Analysis and Calculation of Molar Absorptivity:

-

Plot a graph of absorbance versus concentration for the series of dilutions.

-

According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (1 cm), and c is the concentration, the plot should be linear.

-

Perform a linear regression analysis on the data points.

-

The slope of the resulting line will be equal to the molar absorptivity (ε).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the molar absorptivity of this compound.

Signaling Pathway and Logical Relationship Diagram

This compound is primarily utilized as a chemical probe rather than a modulator of specific biological signaling pathways. Its application in research often involves its photophysical properties, particularly its luminescence quenching by oxygen. The following diagram illustrates the logical relationship in its use as an oxygen sensor.

Unveiling the Luminescent Efficiency of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride: A Technical Guide to its Quantum Yield

For Immediate Release

This technical guide provides an in-depth analysis of the quantum yield of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride, commonly known as [Ru(dpp)₃]Cl₂. Aimed at researchers, scientists, and professionals in drug development, this document details the photophysical properties, experimental protocols for quantum yield determination, and the underlying principles of its luminescence.

[Ru(dpp)₃]Cl₂ is a ruthenium-based complex renowned for its strong luminescence and sensitivity to molecular oxygen, making it a valuable tool in various scientific and biomedical applications, including oxygen sensing and photodynamic therapy. The quantum yield, a measure of the efficiency of photon emission after absorption, is a critical parameter for these applications.

Quantitative Photophysical Data

The luminescence quantum yield of [Ru(dpp)₃]Cl₂ is significantly influenced by its environment, particularly the presence of oxygen, which acts as a quencher. The following table summarizes key quantitative data for [Ru(dpp)₃]Cl₂ embedded in a polymeric sensor matrix, a common application for this complex.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 66.65 ± 2.43% | In Nitrogen (O₂-free) | [1][2] |

| Quantum Yield (Φ) | 49.80 ± 3.14% | In Oxygen | [1][2] |

| Luminescence Lifetime (τ) | 5.4 µs | In Nitrogen (O₂-free) | [1][2] |

| Absorption Maximum (λ_abs) | ~455 nm | In various solvents | |

| Emission Maximum (λ_em) | ~613 nm | In various solvents |

Experimental Protocols

A detailed understanding of the experimental procedures used to determine the quantum yield of [Ru(dpp)₃]Cl₂ is crucial for the replication and validation of these findings. Below are comprehensive protocols for the synthesis of the complex and the measurement of its photoluminescence quantum yield using the comparative method.

Synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride

A common method for the synthesis of [Ru(dpp)₃]Cl₂ involves the reaction of ruthenium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in a suitable solvent.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

4,7-diphenyl-1,10-phenanthroline (dpp)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

-

Hypophosphorous acid (as a reducing agent)

Procedure:

-

A mixture of RuCl₃·xH₂O and a threefold molar excess of 4,7-diphenyl-1,10-phenanthroline is dissolved in a mixture of ethanol and DMF.

-

A few drops of hypophosphorous acid are added to the solution to reduce Ru(III) to Ru(II).

-

The reaction mixture is refluxed for several hours, during which the color of the solution should change, indicating the formation of the complex.

-

After cooling to room temperature, the product is precipitated by the addition of a saturated aqueous solution of a suitable salt, such as ammonium hexafluorophosphate, followed by conversion to the chloride salt.

-

The resulting solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum.

-

The purity of the complex can be verified using techniques such as NMR spectroscopy and mass spectrometry.

Determination of Photoluminescence Quantum Yield (Comparative Method)

The relative quantum yield of [Ru(dpp)₃]Cl₂ can be determined by comparing its emission and absorption properties to those of a well-characterized standard with a known quantum yield, such as quinine sulfate.[3][4][5]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Materials:

-

[Ru(dpp)₃]Cl₂

-

Quinine sulfate (quantum yield standard, Φ = 0.54 in 0.1 M H₂SO₄)[5]

-

High-purity solvent (e.g., ethanol or acetonitrile)

-

0.1 M Sulfuric acid

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both [Ru(dpp)₃]Cl₂ and the quinine sulfate standard in their respective solvents.

-

Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.[3][6]

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilute solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

-

Data Analysis: Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I). Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The slope of the resulting linear fit for each is determined.[7]

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Visualizing the Experimental Workflow

The process of determining the quantum yield of [Ru(dpp)₃]Cl₂ can be visualized as a systematic workflow, from the initial synthesis of the complex to the final calculation of its luminescent efficiency.

Caption: Experimental workflow for the synthesis and quantum yield determination of Ru(dpp)3Cl2.

Oxygen Quenching and its Implications

The high quantum yield of [Ru(dpp)₃]Cl₂ in the absence of oxygen and its significant quenching in the presence of oxygen form the basis of its use as an optical oxygen sensor. This quenching is a dynamic process where the excited state of the ruthenium complex is deactivated upon collision with an oxygen molecule. The relationship between the luminescence intensity or lifetime and the oxygen concentration is described by the Stern-Volmer equation. This property is particularly valuable for monitoring oxygen levels in biological systems, such as in cell cultures and tumor microenvironments, where hypoxia is a critical factor.[1][2]

Conclusion

The high quantum yield of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride, coupled with its sensitivity to oxygen, makes it a powerful tool in various fields of research and development. A thorough understanding of its photophysical properties and the experimental methods to quantify them is essential for its effective application. This guide provides the foundational knowledge and detailed protocols necessary for researchers to confidently utilize and characterize this important luminescent complex.

References

- 1. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility and Application of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride in Dimethylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly known as [Ru(dpp)3]Cl2, in dimethylformamide (DMF). It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for one of its primary applications as an oxygen sensor.

Core Topic: Solubility in Dimethylformamide (DMF)

This compound is a luminescent probe widely utilized for the detection and quantification of oxygen.[1][2] Its solubility in organic solvents is a critical parameter for its application in various analytical and biomedical research settings.

Quantitative Solubility Data

The solubility of [Ru(dpp)3]Cl2 has been determined in several common laboratory solvents. DMF, DMSO, and ethanol are particularly effective solvents for this complex. The quantitative data is summarized in the table below for easy comparison.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 25 mg/mL[1][2] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL[1][2] |

| Ethanol | 25 mg/mL[1][2] |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] |

| Water | Insoluble[3] |

Experimental Protocol: Solubility Determination via Gravimetric Analysis

While specific experimental data for the 25 mg/mL value is not detailed in the provided literature, a standard and reliable method for determining the solubility of a solid compound like [Ru(dpp)3]Cl2 in a solvent is the gravimetric method.[1][3] This protocol outlines the steps to replicate such a measurement.

Objective: To determine the solubility of this compound in DMF at a specific temperature (e.g., 25°C).

Materials:

-

This compound powder

-

Anhydrous Dimethylformamide (DMF)

-

Conical flask with a stopper

-

Magnetic stirrer and stir bar

-

Thermostatic bath

-

Filtration apparatus (e.g., syringe filter with a solvent-resistant membrane, 0.2 µm pore size)

-

Pre-weighed glass vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of DMF (e.g., 10 mL) to a conical flask.

-

Place the flask in a thermostatic bath set to the desired temperature (e.g., 25°C).

-

Add an excess amount of [Ru(dpp)3]Cl2 powder to the DMF while stirring continuously. An excess is confirmed by the presence of undissolved solid at the bottom of the flask.[3]

-

Seal the flask to prevent solvent evaporation and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.[4]

-

-

Sample Collection:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) using a volumetric pipette fitted with a filter to avoid transferring any undissolved solid.

-

-

Gravimetric Measurement:

-

Transfer the filtered saturated solution into a pre-weighed, dry glass vial.

-

Record the total weight of the vial and the solution.

-

Evaporate the DMF from the vial. This should be done in a fume hood, potentially at an elevated temperature (e.g., 60-80°C) to expedite the process, or under vacuum.

-

Once the solvent is fully evaporated, place the vial containing the dried [Ru(dpp)3]Cl2 residue in a drying oven or vacuum desiccator until a constant weight is achieved.[3][5]

-

-

Calculation of Solubility:

-

Let W_vial be the weight of the empty vial.

-

Let W_total be the weight of the vial with the saturated solution.

-

Let W_final be the constant weight of the vial with the dried solute.

-

The weight of the dissolved solute is (W_final - W_vial).

-

The weight of the solvent (DMF) is (W_total - W_final).

-

Assuming the density of DMF (0.944 g/mL at 25°C), calculate the volume of the solvent.

-

Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in mg/mL).

-

Application Workflow: Oxygen Sensing

[Ru(dpp)3]Cl2 is a valuable tool in research and development due to its oxygen-sensitive luminescence.[5][6] The principle of its operation is based on the quenching of its phosphorescence by molecular oxygen.[1] This relationship allows for the quantitative measurement of oxygen concentration in various environments, from solutions to biological tissues.[1][2]

Caption: Workflow for oxygen sensing using [Ru(dpp)3]Cl2.

References

An In-depth Technical Guide to the Solubility of [Ru(dpp)3]Cl2 in Ethanol for Researchers and Drug Development Professionals

Introduction

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) chloride, commonly abbreviated as [Ru(dpp)3]Cl2, is a ruthenium complex widely utilized as a luminescent probe, particularly for the detection and quantification of molecular oxygen. Its application in various scientific and biomedical fields, including the development of optical oxygen sensors and imaging of oxygen distribution in tissues, necessitates a thorough understanding of its physicochemical properties, most notably its solubility. This technical guide provides a detailed overview of the solubility of [Ru(dpp)3]Cl2 in ethanol, presenting quantitative data, experimental protocols, and visual representations of relevant chemical processes and workflows.

Quantitative Solubility Data

The solubility of [Ru(dpp)3]Cl2 has been reported in several solvents. For ethanol, a specific quantitative value is available, which is crucial for the preparation of stock solutions and experimental media. The data is summarized in the table below for clarity and comparison with other common laboratory solvents.

| Solvent | Solubility |

| Ethanol | 25 mg/mL |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL |

| Water | Insoluble |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of [Ru(dpp)3]Cl2 in ethanol is not extensively published, a generalized procedure can be adapted from standard laboratory practices for determining the solubility of chemical compounds. The following protocol outlines a reliable method for this purpose.

Objective: To determine the saturation solubility of [Ru(dpp)3]Cl2 in absolute ethanol at a controlled temperature.

Materials:

-

[Ru(dpp)3]Cl2 powder

-

Absolute ethanol (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of [Ru(dpp)3]Cl2 powder and add it to a known volume of absolute ethanol in a sealed container (e.g., a volumetric flask or a screw-cap vial). The amount of solid should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Place the container in a thermostatically controlled water bath or incubator set to a standard temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe. It is crucial not to disturb the sediment.

-

Immediately filter the collected supernatant through a syringe filter (0.22 µm) into a clean, pre-weighed container to remove any suspended microparticles.

-

-

Quantification of Dissolved [Ru(dpp)3]Cl2:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not decompose the compound.

-

Once the solvent is completely removed, weigh the container with the dried [Ru(dpp)3]Cl2 residue.

-

The solubility can be calculated by the difference in weight and expressed in mg/mL.

-

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of [Ru(dpp)3]Cl2 in ethanol with known concentrations.

-

Measure the absorbance of the standard solutions at the maximum absorption wavelength (λmax ≈ 455 nm) to generate a calibration curve.

-

Accurately dilute a known volume of the filtered, saturated solution and measure its absorbance.

-

Determine the concentration of the saturated solution using the calibration curve and the dilution factor.

-

-

-

Data Reporting:

-

The solubility should be reported in mg/mL or mol/L at the specified temperature.

-

Visualizing Core Processes

To better illustrate the mechanisms and workflows involving [Ru(dpp)3]Cl2, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for determining the solubility of [Ru(dpp)3]Cl2.

Caption: The process of luminescence quenching in [Ru(dpp)3]Cl2 by molecular oxygen.

The solubility of [Ru(dpp)3]Cl2 in ethanol is well-documented, with a quantitative value of 25 mg/mL, making ethanol a suitable solvent for the preparation of concentrated stock solutions for various research and development applications. The provided experimental protocol offers a robust framework for the in-house verification of this solubility and for similar determinations. The visualized workflows and signaling pathways further clarify the practical application and underlying chemical principles of this important ruthenium complex in oxygen sensing technologies. This guide serves as a comprehensive resource for scientists and professionals working with [Ru(dpp)3]Cl2, enabling more informed experimental design and execution.

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride stability and storage

An In-depth Technical Guide to the Stability and Storage of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for this compound, a versatile luminescent probe. Adherence to proper handling and storage protocols is critical to ensure the integrity and performance of this compound in research and development applications.

Chemical and Physical Properties

This compound, often abbreviated as [Ru(dpp)₃]Cl₂, is a coordination complex widely utilized for its oxygen-sensitive luminescence.[1][2][3] Its core application lies in the detection and quantification of molecular oxygen, where its luminescence is dynamically quenched by oxygen.[1][3]

Table 1: Physical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₇₂H₄₈N₆Ru·2Cl |

| Molecular Weight | 1169.17 g/mol |

| Appearance | Solid |

| Melting Point | 275-279°C (decomposes)[3] |

| Maximum Absorption (λ_max_) | 455 nm[1][3] |

| Maximum Emission (λ_em_) | 613 nm[1][3] |

Table 2: Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] |

| Dimethylformamide (DMF) | 25 mg/mL[1] |

| Ethanol | 25 mg/mL[1] |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] |

| Water | Insoluble[3] |

Stability Profile

The stability of [Ru(dpp)₃]Cl₂ is highly dependent on its physical state (solid vs. solution) and environmental conditions such as temperature, light, and atmosphere.

Solid-State Stability

In its solid, crystalline form, [Ru(dpp)₃]Cl₂ exhibits excellent long-term stability when stored under appropriate conditions. A safety data sheet indicates the compound is stable under normal conditions.[4]

Table 3: Recommended Storage and Stability of Solid [Ru(dpp)₃]Cl₂

| Storage Temperature | Shelf Life |

| -20°C | ≥ 4 years[1] |

| -20°C | 3 years[2] |

Solution-State Stability

Solutions of [Ru(dpp)₃]Cl₂ are considerably less stable than the solid compound and are susceptible to degradation.[2] It is strongly recommended to prepare solutions fresh for each use.[2] If a stock solution must be prepared and stored, stringent precautions must be taken to minimize degradation.

Table 4: Recommended Storage and Stability of [Ru(dpp)₃]Cl₂ Stock Solutions

| Storage Temperature | Shelf Life | Storage Conditions |

| -80°C | 6 months | Protect from light, store under a nitrogen atmosphere.[5][6] |

| -20°C | 1 month | Protect from light, store under a nitrogen atmosphere.[5][6] |

Key factors influencing solution stability:

-

Light Exposure: The compound is photosensitive. Exposure to light, particularly UV and visible wavelengths corresponding to its absorption spectrum, can lead to photodegradation. Solutions should always be stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.[6]

-

Oxygen: As an oxygen-sensitive probe, its excited state is quenched by molecular oxygen.[1] While this is the basis of its function, prolonged exposure in solution, especially under illumination, may contribute to degradation pathways. For long-term storage of stock solutions, purging with an inert gas like nitrogen is recommended.[5][6]

-

Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided. It is best practice to aliquot stock solutions into single-use volumes before freezing.[6]

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as they can lead to chemical degradation.[4]

Potential Degradation Pathways

While specific degradation studies on [Ru(dpp)₃]Cl₂ are not extensively detailed in the public domain, potential degradation pathways can be inferred from related ruthenium polypyridyl complexes, such as [Ru(bpy)₃]²⁺. These pathways primarily involve photochemical reactions.

One potential pathway involves the photo-excited complex reacting with components in the solution, such as hydroxide ions, which can lead to the formation of hydroxyl radicals that attack the phenanthroline ligands.[7] Another possibility is the substitution of one of the diphenylphenanthroline ligands with solvent molecules (e.g., water) or the reduction of the Ru(II) center.[8]

Caption: A simplified diagram illustrating the photo-excitation of [Ru(dpp)₃]²⁺ and potential degradation pathways from the excited state.

Experimental Protocols and Handling

Proper handling is crucial to maintain the integrity of the compound during experimental use.

General Handling Workflow

The following workflow outlines the recommended steps for handling [Ru(dpp)₃]Cl₂ from receipt to experimental use.

Caption: Recommended workflow for the storage and handling of this compound.

Protocol for Assessing Solution Stability (Example)

Objective: To determine the degradation of [Ru(dpp)₃]Cl₂ in a DMSO stock solution over time under specified storage conditions (e.g., -20°C, protected from light).

Methodology:

-

Preparation:

-

Prepare a stock solution of [Ru(dpp)₃]Cl₂ of known concentration (e.g., 10 mg/mL) in anhydrous DMSO.

-

Immediately after preparation (T=0), take an aliquot for initial analysis.

-

Dispense the remaining solution into multiple small, light-protected vials, purge with nitrogen, seal, and store under the desired conditions.

-

-

Time Points:

-

Pull one vial for analysis at predetermined time points (e.g., 1, 3, 7, 14, and 30 days).

-

-

Analysis:

-

UV-Vis Spectroscopy:

-

Dilute an aliquot of the stored sample to a suitable concentration.

-

Acquire the full UV-Vis spectrum (e.g., 250-600 nm).

-

Monitor for any decrease in the absorbance at the MLCT band (approx. 455 nm) and for the appearance of new peaks, which might indicate degradation products.

-

-

Fluorescence Spectroscopy:

-

Excite the diluted sample at its λ_max_ (455 nm) and record the emission spectrum.

-

A decrease in emission intensity at 613 nm would indicate degradation or quenching.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method to separate the parent compound from potential degradation products.

-

A C18 column with a gradient of acetonitrile and water (with a modifier like TFA) is a common starting point for such complexes.

-

Monitor the peak area of the parent compound at each time point. The appearance of new peaks would signify degradation.

-

-

-

Data Presentation:

-

Plot the percentage of the parent compound remaining (as determined by HPLC peak area or UV-Vis absorbance) versus time to establish a degradation profile.

-

Conclusion

This compound is a stable solid compound but exhibits limited stability in solution. To ensure reproducible and accurate results, it is imperative to store the solid material at -20°C and to use freshly prepared solutions. If stock solutions must be stored, they should be aliquoted, protected from light, stored under an inert atmosphere at -80°C for no longer than six months, and freeze-thaw cycles should be avoided. Careful handling and adherence to these guidelines will preserve the integrity of this valuable research tool.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. TRIS(4,7-DIPHENYL-1,10-PHENANTHROLINE)RUTHENIUM (II) DICHLORIDE | 36309-88-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Oxygen Quenching of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride ([Ru(dpp)3]Cl2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical process of luminescence quenching of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, denoted as [Ru(dpp)3]Cl2, by molecular oxygen. This phenomenon is of significant interest for the development of optical oxygen sensors and for understanding hypoxia in biological systems.

Core Mechanism of Oxygen Quenching

The luminescence of [Ru(dpp)3]Cl2 is quenched by molecular oxygen through a dynamic, or collisional, quenching mechanism.[1][2][3] This process does not involve the formation of a permanent ground-state complex between the ruthenium complex (the luminophore) and oxygen (the quencher). Instead, quenching occurs during a transient encounter between an excited-state luminophore and a ground-state oxygen molecule.[3]

The fundamental steps of this process are:

-

Excitation: The [Ru(dpp)3]Cl2 molecule absorbs a photon, typically in the blue-green region of the spectrum (around 455 nm), and is promoted from its ground state (S₀) to an excited singlet state (S₁).[4]

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state.[5] It is from this ³MLCT state that the complex luminesces, emitting a photon (typically around 613 nm) to return to the ground state.[4]

-

Collisional Quenching: If an oxygen molecule collides with the [Ru(dpp)3]Cl2 molecule while it is in the ³MLCT state, energy transfer can occur.[6]

-

Singlet Oxygen Generation: The energy from the excited ruthenium complex is transferred to the triplet ground state of molecular oxygen (³O₂), promoting it to a highly reactive singlet excited state (¹O₂).[6][7] The [Ru(dpp)3]Cl2 molecule returns to its ground state without emitting a photon (a non-radiative decay).

This energy transfer process is highly efficient due to the triplet nature of both the excited luminophore and ground-state oxygen. The overall quenching process can be described by the Stern-Volmer equation, which relates the decrease in luminescence intensity or lifetime to the concentration of the quencher (oxygen).[1][8]

Photophysical Pathway

The photophysical processes involved in the oxygen quenching of [Ru(dpp)3]Cl2 can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical pathways for [Ru(dpp)3]Cl2, including oxygen quenching.

Quantitative Data

The efficiency of oxygen quenching is characterized by several key parameters, including the luminescence lifetime in the absence (τ₀) and presence (τ) of oxygen, the quantum yield (Φ), and the Stern-Volmer constant (Kₛᵥ).

| Parameter | Value | Conditions | Reference |

| Luminescence Lifetime (τ₀) | 5.4 µs | In N₂-purged F-127 polymeric matrix | [9] |

| 3.7 µs | In O₂-free aqueous solution (sulfonated analog) | [6] | |

| Luminescence Lifetime (τ) | 930 ns | In air-equilibrated aqueous solution (sulfonated analog) | [6] |

| 227 ns | In 100% O₂-equilibrated aqueous solution (sulfonated analog) | [6] | |

| Quantum Yield (Φ) | 66.65 ± 2.43% | In N₂-purged F-127 polymeric matrix | [9] |

| 49.80 ± 3.14% | In O₂-purged F-127 polymeric matrix | [9] | |

| Stern-Volmer Constant (Kₛᵥ) | 11330 M⁻¹ | In aqueous solution at 20°C (sulfonated analog) | [6] |

| Bimolecular Quenching Constant (kₒ) | 3.1 x 10⁹ M⁻¹s⁻¹ | In aqueous solution (sulfonated analog) | [6] |

Experimental Protocols

Accurate determination of oxygen quenching parameters requires precise experimental control. The following are detailed methodologies for key experiments.

Steady-State Luminescence Spectroscopy

This experiment measures the luminescence intensity of [Ru(dpp)3]Cl2 at different oxygen concentrations.

Objective: To determine the Stern-Volmer constant (Kₛᵥ) from intensity measurements.

Materials:

-

[Ru(dpp)3]Cl2

-

Solvent (e.g., ethanol, water for sulfonated analogs, or embedding in a polymer matrix)

-

Spectrofluorometer

-

Quartz cuvette with a septum-sealed cap

-

Nitrogen, compressed air, and pure oxygen gas cylinders with regulators and flow meters

-

Gas-tight syringes and needles

Procedure:

-

Sample Preparation: Prepare a stock solution of [Ru(dpp)3]Cl2 in the desired solvent. The concentration should be low enough to avoid self-quenching (typically in the micromolar range).

-

Deoxygenation: Transfer an aliquot of the [Ru(dpp)3]Cl2 solution to the quartz cuvette. Seal the cuvette and purge with nitrogen gas for at least 20-30 minutes to remove all dissolved oxygen. This will serve as the zero-oxygen reference (I₀).

-

Luminescence Measurement (I₀): Place the deoxygenated sample in the spectrofluorometer. Excite the sample at its absorption maximum (around 455 nm) and record the emission spectrum, noting the peak intensity (around 613 nm).

-

Oxygenation: Introduce known concentrations of oxygen by bubbling the solution with certified gas mixtures of oxygen and nitrogen, or by equilibrating the solution with air or pure oxygen.

-

Luminescence Measurement (I): For each oxygen concentration, record the luminescence emission spectrum and peak intensity (I).

-

Data Analysis: Plot I₀/I versus the oxygen concentration. The slope of the resulting linear fit is the Stern-Volmer constant (Kₛᵥ).

Workflow Diagram:

Caption: Workflow for steady-state luminescence quenching measurements.

Time-Resolved Luminescence Spectroscopy

This experiment measures the luminescence lifetime of [Ru(dpp)3]Cl2 at different oxygen concentrations.

Objective: To determine the Stern-Volmer constant (Kₛᵥ) from lifetime measurements and to calculate the bimolecular quenching constant (kₒ).

Materials:

-

Same as for steady-state measurements.

-

Pulsed light source (e.g., nitrogen laser, pulsed LED, or picosecond laser) with a wavelength suitable for exciting the sample.

-

Fast photodetector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).

-

Time-correlated single-photon counting (TCSPC) system or a fast oscilloscope.

Procedure:

-

Sample Preparation and Deoxygenation: Prepare and deoxygenate the sample as described for the steady-state experiment.

-

Lifetime Measurement (τ₀): Place the deoxygenated sample in the time-resolved spectrometer. Excite the sample with a short pulse of light and record the luminescence decay curve. Fit the decay curve to a single exponential decay model to determine the luminescence lifetime in the absence of oxygen (τ₀).

-

Oxygenation and Lifetime Measurement (τ): Introduce known concentrations of oxygen as in the steady-state experiment. For each oxygen concentration, record the luminescence decay curve and determine the lifetime (τ).

-

Data Analysis:

-

Plot τ₀/τ versus the oxygen concentration. The slope of this Stern-Volmer plot gives Kₛᵥ.

-

The bimolecular quenching constant (kₒ) can be calculated using the equation: kₒ = Kₛᵥ / τ₀.

-

Workflow Diagram:

Caption: Workflow for time-resolved luminescence quenching measurements.

Conclusion

The oxygen quenching of [Ru(dpp)3]Cl2 luminescence is a well-characterized and robust process, making it an excellent candidate for a wide range of applications, particularly in the development of optical oxygen sensors for biological and industrial settings. The dynamic nature of the quenching allows for reversible and repeatable measurements. A thorough understanding of the underlying photophysical mechanism, coupled with precise experimental methodologies as outlined in this guide, is crucial for the successful design and implementation of technologies based on this principle. The provided quantitative data and experimental workflows serve as a valuable resource for researchers and professionals in this field.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Water-Soluble Luminescence Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photophysical properties and singlet oxygen production by ruthenium(II) complexes of benzo[i]dipyrido[3,2-a:2',3'-c]phenazine: spectroscopic and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Ru(dpp)3]Cl2-Embedded Oxygen Nano Polymeric Sensors: A Promising Tool for Monitoring Intracellular and Intratumoral Oxygen Gradients with High Quantum Yield and Long Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrochemiluminescence Mechanism of [Ru(dpp)3]Cl2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemiluminescence (ECL) mechanism of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, commonly known as [Ru(dpp)3]Cl2. This complex is a prominent luminophore in ECL-based applications due to its high quantum yield and robust performance. This document details the core ECL pathways, presents key quantitative data, and outlines standardized experimental protocols relevant to its study and application in research and drug development.

Core Electrochemiluminescence Mechanisms

Electrochemiluminescence is a process where species generated at an electrode surface undergo electron-transfer reactions to form an excited state that subsequently emits light. For [Ru(dpp)3]2+, the ECL process can proceed through two primary pathways: the annihilation pathway and the co-reactant pathway.

Annihilation Pathway

The annihilation pathway involves the electrochemical generation of both the oxidized ([Ru(dpp)3]3+) and reduced ([Ru(dpp)3]+) forms of the complex. These species then react in solution to produce an excited state ([Ru(dpp)3]2+*), which luminesces upon relaxation to the ground state.[1][2][3][4][5] This process is typically initiated by applying alternating potentials to the working electrode.

The key reactions in the annihilation pathway are:

-

Oxidation: [Ru(dpp)3]2+ - e- → [Ru(dpp)3]3+

-

Reduction: [Ru(dpp)3]2+ + e- → [Ru(dpp)3]+

-

Annihilation & Excitation: [Ru(dpp)3]3+ + [Ru(dpp)3]+ → [Ru(dpp)3]2+* + [Ru(dpp)3]2+

-

Luminescence: [Ru(dpp)3]2+* → [Ru(dpp)3]2+ + hν (light)

The energy of the electron transfer reaction between the oxidized and reduced species must be sufficient to overcome the energy gap of the excited state.

Co-reactant Pathway

In analytical applications, the co-reactant pathway is more commonly employed. This pathway involves the simultaneous oxidation of [Ru(dpp)3]2+ and a co-reactant, such as tri-n-propylamine (TPrA), at the electrode surface. The oxidized co-reactant undergoes chemical changes to form a highly reducing intermediate that then reacts with the oxidized ruthenium complex to generate the excited state.[1][2][6][7][8]

Using TPrA as a representative co-reactant, the oxidative-reduction mechanism proceeds as follows:

-

Oxidation of Ru(dpp)3]2+: [Ru(dpp)3]2+ - e- → [Ru(dpp)3]3+

-

Oxidation of Co-reactant (TPrA): TPrA - e- → TPrA•+

-

Deprotonation of Co-reactant Radical: TPrA•+ → TPrA• + H+

-

Electron Transfer and Excitation: [Ru(dpp)3]3+ + TPrA• → [Ru(dpp)3]2+* + Products

-

Luminescence: [Ru(dpp)3]2+* → [Ru(dpp)3]2+ + hν (light)

This pathway offers the advantage of generating ECL at a single applied potential, simplifying experimental design and instrumentation.

Quantitative Data

The photophysical and electrochemical properties of [Ru(dpp)3]Cl2 are critical for its application in ECL. The following table summarizes key quantitative data for this complex.

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 455 nm | In solution | |

| Emission Maximum (λem) | 613 nm | In solution | |

| Photoluminescence Quantum Yield (ΦPL) | 66.65 ± 2.43% | In N2 atmosphere | [9][10] |

| 49.80 ± 3.14% | In O2 atmosphere | [9][10] | |

| Luminescence Lifetime (τ) | 5.4 µs | Embedded in a polymeric sensor | [9][10] |

| ~5.5 µs | In ethylene glycol (N2 purged) | [11] | |

| Oxidation Potential (Epa vs. Ag/AgCl) | Varies | Dependent on solvent and electrolyte | |

| Reduction Potential (Epc vs. Ag/AgCl) | Varies | Dependent on solvent and electrolyte | |

| ECL Efficiency (ΦECL) | Varies | Dependent on co-reactant and conditions | [12] |

Note: The electrochemical potentials and ECL efficiency are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, co-reactant concentration, and electrode material. The provided values are representative and may vary.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the ECL properties of [Ru(dpp)3]Cl2.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the oxidation and reduction potentials of [Ru(dpp)3]Cl2.

Materials and Equipment:

-

Potentiostat with a three-electrode cell setup

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

Solution of [Ru(dpp)3]Cl2 (typically 1 mM) in a suitable solvent (e.g., acetonitrile or aqueous buffer)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6 in organic solvents, or phosphate-buffered saline - PBS in aqueous solutions)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Prepare a solution of [Ru(dpp)3]Cl2 and the supporting electrolyte in the chosen solvent.

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere above the solution during the experiment.

-

Set the parameters on the potentiostat. A typical scan rate is 100 mV/s. The potential window should be set to encompass the expected oxidation and reduction peaks of the ruthenium complex.